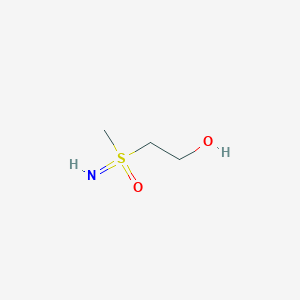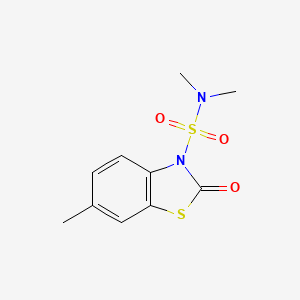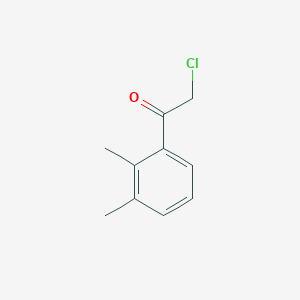
2-(S-Methylsulfonimidoyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(S-Methylsulfonimidoyl)ethanol” is a chemical compound with the molecular formula C3H9NO2S . It has an average mass of 123.174 Da and a monoisotopic mass of 123.035400 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C3H9NO2S . This indicates that the compound consists of 3 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.Aplicaciones Científicas De Investigación
Synthesis and Conformational Study
Research conducted by Alvarez-Ibarra et al. (1996) in the field of synthesis and conformational study focused on derivatives of 2-(methylsulfonyl)ethanol. Their work involved the synthesis and conformational analysis of compounds like 2-(methylsulfonyl)-1-(2-quinolyl)ethanol, emphasizing the role of polar interactions and intramolecular hydrogen bonding in stabilizing different conformations (Alvarez-Ibarra et al., 1996).
Amino-Protective Groups in Peptide Synthesis
Verhart and Tesser (2010) explored the modification of the methyl group in 2-(methylsulphonyl)ethanol to develop amino-protective groups of the urethane type for peptide synthesis. This research highlights the potential of using 2-(S-Methylsulfonimidoyl)ethanol derivatives in the field of biochemistry, specifically in creating protective groups that are labile in alkaline media (Verhart & Tesser, 2010).
Environmental Chemistry and Atmospheric Studies
Shoeib et al. (2006) investigated the atmospheric concentrations of various chemicals, including perfluoalkyl sulfonamido ethanols. Their study highlights the environmental and atmospheric relevance of compounds related to this compound, particularly their role as precursors for perfluorocarboxylic acids and their accumulation in remote regions (Shoeib et al., 2006).
Kinetics of Transesterification Catalyzed by Ionic Liquid
The research by Peng et al. (2014) on the transesterification of methyl acetate with ethanol, catalyzed by an ionic liquid, provides insights into the chemical kinetics involving ethanol, a related compound to this compound. This study is significant for understanding the reaction mechanisms and efficiencies in processes involving similar compounds (Peng et al., 2014).
Ethanol Production and Separation Technologies
Research on ethanol production and separation technologies, such as the work by Chapeaux et al. (2008) and others, often involves compounds related to this compound. These studies contribute to the development of more efficient methods for alcohol separation and purification, which is crucial for various industrial applications (Chapeaux et al., 2008).
Safety and Hazards
While specific safety and hazard information for “2-(S-Methylsulfonimidoyl)ethanol” is not available, it is generally advisable to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Propiedades
IUPAC Name |
2-(methylsulfonimidoyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c1-7(4,6)3-2-5/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCILZVHDLJKALZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2225142-34-5 |
Source


|
| Record name | 2-(S-methylsulfonimidoyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410336.png)
![ethyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2410338.png)







![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)

